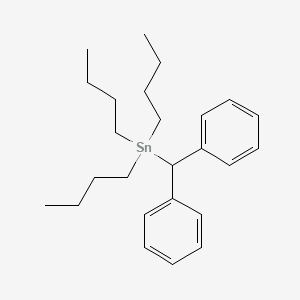

Stannane, tributyl(diphenylmethyl)-

Description

Historical Trajectory and Evolution of Organotin Compound Research

The field of organotin chemistry traces its origins back to the mid-19th century. In 1849, Edward Frankland, a British chemist, first synthesized an organotin compound, diethyltin (B15495199) diiodide. ontosight.aicymitquimica.com This initial discovery was followed by further explorations, notably by Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. ontosight.ai The early 20th century saw significant advancements, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. cymitquimica.com A pivotal moment in the evolution of organotin research was the discovery of their industrial applications in the 1940s, such as stabilizers for polyvinyl chloride (PVC), which spurred a resurgence of interest in these compounds. ontosight.ai

Structural Classification and Ligand Diversity in Organostannanes

Organotin compounds, also known as stannanes, are categorized based on the number of organic groups attached to the tin atom. libretexts.org This classification includes tetra-, tri-, di-, and mono-organotin compounds. The geometry of these compounds is influenced by the nature and number of organic ligands, with tin(IV) compounds typically adopting a tetrahedral geometry. cymitquimica.com However, tin's ability to expand its coordination number beyond four allows for the formation of hypercoordinated structures, such as trigonal bipyramidal and octahedral geometries, particularly when electronegative substituents are present. cymitquimica.com The diversity of ligands that can be attached to the tin atom is vast, encompassing alkyl, aryl, vinyl, and allyl groups, among others. This structural and ligand diversity is a key factor in the wide range of chemical reactivity and applications of organostannanes.

Contemporary Significance of Organostannanes in Synthetic Organic Chemistry

In modern synthetic organic chemistry, organostannanes have established themselves as indispensable reagents. ontosight.ai Their utility is highlighted by their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which has become a cornerstone for the formation of carbon-carbon bonds. nih.govsigmaaldrich.com Organostannanes are also crucial in radical chemistry, where reagents like tributyltin hydride serve as efficient radical initiators and mediators in reactions such as dehalogenations and cyclizations. ontosight.ailibretexts.org The stability and functional group tolerance of many organostannane reagents make them highly valuable in the synthesis of complex natural products and other intricate organic molecules. nih.govnih.gov

Stannane (B1208499), tributyl(diphenylmethyl)-: A Detailed Profile

This section focuses on the specific chemical compound, Stannane, tributyl(diphenylmethyl)-, providing a comprehensive overview of its identity, properties, synthesis, and applications.

Chemical Identity

To scientifically identify "Stannane, tributyl(diphenylmethyl)-", a combination of its systematic name, registration number, and fundamental chemical formula is utilized.

| Identifier | Value |

| IUPAC Name | tributyl(diphenylmethyl)stannane |

| CAS Number | 113688-54-3 |

| Molecular Formula | C25H38Sn |

| Molecular Weight | 457.27 g/mol |

Data sourced from cymitquimica.comchemnet.comguidechem.com

Physical and Chemical Properties

Synthesis and Formulation

Common Synthetic Routes

A prevalent method for the synthesis of tetraorganostannanes involves the reaction of a Grignard reagent with a tin halide. In the case of Stannane, tributyl(diphenylmethyl)-, a plausible synthetic route would involve the reaction of a diphenylmethyl Grignard reagent with tributyltin chloride.

Reaction Scheme:

(C6H5)2CHMgCl + (C4H9)3SnCl → (C4H9)3SnCH(C6H5)2 + MgCl2

This reaction is a general representation and specific conditions may vary.

Role of Precursors in Synthesis

The key precursors for the synthesis of Stannane, tributyl(diphenylmethyl)- are:

Tributyltin chloride ((C4H9)3SnCl): This compound serves as the source of the tributyltin moiety. It is a common starting material in organotin chemistry.

Diphenylmethyl halide (e.g., diphenylmethyl chloride or bromide): This precursor is used to generate the diphenylmethyl Grignard reagent, which then provides the diphenylmethyl group to the final product. The choice of halide can influence the reactivity of the Grignard reagent formation.

Applications in Organic Synthesis

Reagent in Cross-Coupling Reactions

Stannane, tributyl(diphenylmethyl)- can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. In these reactions, the diphenylmethyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond. This application is valuable for the synthesis of complex molecules where a diphenylmethyl moiety is required. ontosight.ai

Intermediate in Radical Reactions

The tributyltin group in Stannane, tributyl(diphenylmethyl)- can be cleaved under radical conditions. While not as common as tributyltin hydride, this compound can potentially be used to generate a diphenylmethyl radical, which can then participate in various radical-mediated transformations. ontosight.ailibretexts.org

Properties

CAS No. |

113688-54-3 |

|---|---|

Molecular Formula |

C25H38Sn |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

benzhydryl(tributyl)stannane |

InChI |

InChI=1S/C13H11.3C4H9.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;3*1-3-4-2;/h1-11H;3*1,3-4H2,2H3; |

InChI Key |

MGEIKMPZAJFTRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, Tributyl Diphenylmethyl and Analogous Organostannanes

Approaches for Carbon-Tin Bond Construction

The formation of the crucial C-Sn bond can be achieved through various synthetic strategies, each with its own advantages and substrate scope.

A classic and widely used method for the synthesis of organotin compounds involves the reaction of a Grignard reagent with a tin halide. wikipedia.org This method is particularly effective for producing tetraalkyltin and tetraaryltin compounds. For the synthesis of tributyltin derivatives, a butylmagnesium halide (e.g., butylmagnesium bromide) is reacted with tin tetrachloride. The stoichiometry of the reaction can be controlled to obtain different degrees of alkylation on the tin atom.

The general reaction is as follows: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

An example is the synthesis of tetraethyltin (B1219993) from ethylmagnesium bromide and tin tetrachloride. wikipedia.org Similarly, tributyltin chloride can be prepared by reacting butylmagnesium chloride with stannic chloride. google.com

A key challenge in this method is often the formation of a mixture of products (mono-, di-, tri-, and tetra-substituted tin compounds). To obtain the desired trialkyltin halide, a comproportionation reaction, known as the Kocheshkov comproportionation, can be employed. This reaction involves the redistribution of organic and halide substituents between a tetraorganotin compound and a tin halide. wikipedia.org

For instance, to synthesize tributyltin chloride, tetrabutyltin (B32133) can be reacted with tin tetrachloride: 3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl

This method allows for the selective preparation of tributyltin halides, which are key precursors for other organostannanes. The synthesis of the target molecule, Stannane (B1208499), tributyl(diphenylmethyl)-, could then be envisioned by reacting a pre-formed diphenylmethyl Grignard reagent with tributyltin chloride.

Table 1: Examples of Grignard Reagent-Mediated Synthesis of Organotin Compounds

| Grignard Reagent | Tin Halide | Product | Reference |

| Ethylmagnesium bromide | Tin tetrachloride | Tetraethyltin | wikipedia.org |

| Butylmagnesium chloride | Stannic chloride | Tributyltin chloride | google.com |

| Allylmagnesium bromide | Bis(tributyltin) oxide | Allyltributylstannane | orgsyn.org |

Organolithium reagents offer another powerful route to organostannanes. masterorganicchemistry.comlibretexts.org These reagents are generally more reactive than their Grignard counterparts. The synthesis can proceed in two main ways: the reaction of an organolithium reagent with a tin halide, or the reaction of a stannyllithium species with an organic halide.

The reaction of an alkyllithium, such as n-butyllithium, with a trialkyltin halide is a common method. For example, to form a specific C-Sn bond, one could react diphenylmethyllithium with tributyltin chloride.

Alternatively, a highly useful method is the tin-lithium exchange. arkat-usa.org This involves the reaction of a tetraorganostannane with an organolithium reagent to generate a new organolithium species and a more stable tetraorganostannane. This equilibrium-driven reaction is particularly effective when the newly formed lithium reagent is more stable. For instance, reacting a vinyl- or arylstannane with n-butyllithium effectively generates the corresponding vinyllithium (B1195746) or aryllithium. arkat-usa.org

A more direct approach to synthesizing compounds like Stannane, tributyl(diphenylmethyl)- would involve the preparation of tributylstannyllithium. This can be achieved by reacting tributyltin hydride or hexabutyldistannane (B1337062) with a strong base like lithium diisopropylamide (LDA). The resulting tributylstannyllithium is a potent nucleophile that can then be reacted with an electrophile such as diphenylmethyl bromide to form the desired product.

A documented procedure for a similar transformation involves the addition of tributylstannyllithium to paraformaldehyde to create (tributylstannyl)methanol, which is then protected. orgsyn.org This highlights the utility of tributylstannyllithium as a nucleophile for forming C-Sn bonds with various electrophiles.

Table 2: Examples of Organolithium Reagent-Based Synthesis of Organostannanes

| Organolithium/Stannyllithium Reagent | Electrophile/Tin Halide | Product | Reference |

| n-Butyllithium | Tributyltin hydride (to form tributylstannyllithium) | Tributylstannyllithium | orgsyn.org |

| Tributylstannyllithium | Paraformaldehyde | (Tributylstannyl)methanol | orgsyn.org |

| Phenyllithium | Bromobenzene (precursor) | Phenyllithium | masterorganicchemistry.com |

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are versatile reagents in organic synthesis, most notably in radical reactions. organic-chemistry.org The primary method for synthesizing tributyltin hydride is the reduction of the corresponding organotin halide, typically tributyltin chloride or tributyltin oxide.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). youtube.comucl.ac.ukorgsyn.org The reaction with LiAlH₄ is highly effective for preparing tributyltin hydride from tributyltin chloride. youtube.com Sodium borohydride has also been shown to be an effective reducing agent, particularly in solvents like monoglyme or diglyme. ucl.ac.uk

The general reaction is: 4 Bu₃SnCl + LiAlH₄ → 4 Bu₃SnH + LiCl + AlCl₃

The resulting tributyltin hydride is a key intermediate for hydrostannation reactions and as a precursor for other organotin reagents.

Hydrostannation is the addition of a tin-hydrogen bond across a carbon-carbon multiple bond. This reaction is a powerful method for the synthesis of vinyl- and alkylstannanes. The reaction is typically carried out using tributyltin hydride and is often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by light.

The reaction proceeds via a radical chain mechanism. The tin hydride bond is relatively weak and can be cleaved homolytically to generate a tributyltin radical (Bu₃Sn•). organic-chemistry.org This radical then adds to the unsaturated substrate, forming a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the product and regenerate the tributyltin radical, thus propagating the chain.

This method is highly versatile and can be applied to a wide range of unsaturated compounds, including alkenes, alkynes, allenes, and dienes. The regioselectivity and stereoselectivity of the addition can often be controlled by the reaction conditions and the nature of the substrate. For instance, the hydrostannation of alkynes can lead to either cis or trans vinylstannanes depending on the specific conditions and catalysts used.

Beyond the common ionic and radical addition pathways, other mechanisms can be employed for the synthesis of organostannanes. One such alternative is the SₗN₁ (substitution radical-nucleophilic unimolecular) reaction. This type of reaction involves a chain mechanism initiated by the transfer of an electron to the substrate, typically an aryl or vinyl halide, to form a radical anion. orgsyn.org This radical anion then fragments to produce an aryl or vinyl radical and a halide anion. The organic radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another substrate molecule.

In the context of organostannane synthesis, a nucleophilic tin species, such as a trialkylstannyl anion (R₃Sn⁻), could potentially react with a suitable organic halide, for example, diphenylmethyl chloride, under SₗN₁ conditions. The reaction would be initiated by an electron source, such as photoirradiation or a chemical reductant. While not as common as the previously described methods for simple alkylstannanes, the SₗN₁ pathway offers a potential route for the synthesis of more complex organostannanes, particularly with aryl or vinyl groups, where traditional Sₗ2 reactions are disfavored.

Preparation of Tributyl(iodomethyl)stannane as a Versatile Precursor

Tributyl(iodomethyl)stannane is a valuable and versatile reagent in organic synthesis, serving as a precursor for various functionalized organometallic species. semanticscholar.orgresearchgate.net Its preparation is well-documented and typically involves a two-step sequence starting from tributyltin hydride.

The synthesis begins with the preparation of tributyl(chloromethyl)stannane (B3393371). This is achieved by reacting tributyltin hydride with a mixture of diisopropylamine, n-butyllithium, and paraformaldehyde, followed by treatment with methanesulfonyl chloride. semanticscholar.org

The subsequent step is a Finkelstein-type halide exchange reaction, where tributyl(chloromethyl)stannane is treated with sodium iodide in acetone (B3395972) to yield the desired tributyl(iodomethyl)stannane. semanticscholar.org

Reaction Scheme for Tributyl(iodomethyl)stannane Synthesis:

Bu₃SnH + DIPA, n-BuLi, (CH₂O)ₙ; then MsCl → Bu₃SnCH₂Cl

Bu₃SnCH₂Cl + NaI → Bu₃SnCH₂I

Tributyl(iodomethyl)stannane is a useful building block because the carbon-iodine bond can be readily cleaved to generate a nucleophilic (iodomethyl)tributylstannane anion or undergo tin-lithium exchange to form a more reactive (iodomethyl)lithium species. This allows for the introduction of the -CH₂SnBu₃ group into a wide range of molecules, which can then be further functionalized. semanticscholar.org

An exploration of the synthetic routes toward tributyl(diphenylmethyl)stannane and its analogs reveals a sophisticated landscape of modern organometallic chemistry. The methodologies employed for the creation of these complex organotin compounds often involve multi-step sequences, beginning with simpler precursors and advancing to intricate molecular architectures. Key to these syntheses are the conversion of existing organostannanes into more functionalized derivatives and the strategic control of stereochemistry to yield specific isomers.

Spectroscopic Characterization and Elucidation of Organostannane Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For Stannane (B1208499), tributyl(diphenylmethyl)-, the analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra is crucial for a complete structural assignment.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of Stannane, tributyl(diphenylmethyl)-, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl and diphenylmethyl groups.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Phenyl (C₆H₅) | ~7.0 - 7.5 | Multiplet | The aromatic protons typically appear as a complex multiplet due to coupling between ortho, meta, and para protons. |

| Methine (CHPh₂) | ~4.0 - 5.0 | Singlet or Triplet | The chemical shift of the methine proton is significantly influenced by the two adjacent phenyl groups and the tin atom. Depending on the coupling with the tin isotopes, it might appear as a singlet with satellite peaks. |

| Butyl (α-CH₂) | ~0.8 - 1.2 | Multiplet | These protons are directly attached to the tin atom and would show coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes. |

| Butyl (β, γ-CH₂) | ~1.2 - 1.6 | Multiplets | These protons would appear as complex multiplets due to coupling with adjacent protons. |

| Butyl (δ-CH₃) | ~0.8 - 1.0 | Triplet | The terminal methyl group of the butyl chains would appear as a triplet due to coupling with the adjacent methylene (B1212753) group. |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum for Stannane, tributyl(diphenylmethyl)- would display distinct signals for each unique carbon atom in the butyl and diphenylmethyl moieties.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Phenyl (ipso-C) | ~140 - 150 | The carbon atom directly attached to the methine group. |

| Phenyl (ortho, meta, para-C) | ~120 - 130 | Multiple signals are expected for the different aromatic carbons. |

| Methine (CHPh₂) | ~40 - 50 | The chemical shift is influenced by the attached phenyl groups and the tin atom. Coupling to tin isotopes would be observed. |

| Butyl (α-C) | ~10 - 20 | This carbon is directly bonded to the tin atom and will exhibit a significant ¹J(¹¹⁹Sn-¹³C) coupling constant. |

| Butyl (β, γ, δ-C) | ~13 - 30 | Distinct signals are expected for the remaining carbons of the butyl chains. |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

¹¹⁹Sn NMR Spectroscopy: Applications in Mechanistic and Configurational Studies

Tin-119 NMR (¹¹⁹Sn NMR) spectroscopy is a powerful tool for directly probing the environment of the tin nucleus. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents and the coordination number of the tin atom. For tetraorganostannanes like Stannane, tributyl(diphenylmethyl)-, the ¹¹⁹Sn chemical shift typically falls within a specific range. This technique is invaluable for studying reaction mechanisms involving organotin intermediates and for determining the configuration and conformation of these compounds in solution. The observed chemical shift provides insights into the electronic environment around the tin atom, which is influenced by the inductive and steric effects of the butyl and diphenylmethyl groups.

Expected ¹¹⁹Sn NMR Spectral Features:

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | -50 to +50 ppm (relative to SnMe₄) | The precise chemical shift provides information about the electron density at the tin nucleus and the overall geometry of the molecule. |

Note: The exact chemical shift would need to be determined from an experimental spectrum.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of Stannane, tributyl(diphenylmethyl)-, both standard MS and High-Resolution Mass Spectrometry (HRMS) would be employed.

Expected Mass Spectrometric Data:

| Technique | Information Obtained | Expected Fragments |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the entire molecule. Characteristic fragmentation would involve the loss of butyl and diphenylmethyl radicals. Common fragments would include [M-Bu]⁺, [M-CHPh₂]⁺, and ions corresponding to the tributyltin cation [SnBu₃]⁺. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion and its fragments. | HRMS would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₂₅H₃₈Sn). This is crucial for confirming the identity of the compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=C aromatic ring stretch | 1600 and 1475 |

| C-H bend (aliphatic) | 1465 and 1375 |

| Sn-C stretch | 600 - 500 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Expected X-ray Diffraction Findings:

| Structural Parameter | Expected Value |

| Sn-C (butyl) bond length | ~2.15 Å |

| Sn-C (diphenylmethyl) bond length | ~2.20 Å |

| C-Sn-C bond angles | ~105 - 115° |

| Crystal System | To be determined by analysis. |

| Space Group | To be determined by analysis. |

Advanced Spectroscopic Techniques in Organotin Research

The comprehensive structural elucidation of organotin compounds, including asymmetrically substituted species like Stannane, tributyl(diphenylmethyl)-, often requires the application of sophisticated spectroscopic methods that extend beyond routine ¹H and ¹³C NMR and infrared spectroscopy. Techniques such as ¹¹⁹Sn Nuclear Magnetic Resonance (NMR), Mössbauer spectroscopy, advanced mass spectrometry, and single-crystal X-ray diffraction are indispensable for providing detailed insights into the electronic environment, coordination number, geometry, and precise molecular structure of the tin center.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹⁹Sn NMR is arguably the most direct spectroscopic probe for studying the tin atom in its various chemical environments. nih.gov Tin possesses three naturally occurring NMR-active isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently utilized due to its higher natural abundance (8.59%) and greater sensitivity. huji.ac.ilnorthwestern.edu The chemical shift (δ) range for ¹¹⁹Sn is exceptionally wide, spanning over 5000 ppm, which makes it highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. northwestern.edu

For a tetraorganostannane like tributyl(diphenylmethyl)stannane, the tin atom is expected to be four-coordinate with a tetrahedral geometry. The ¹¹⁹Sn chemical shift would fall in a characteristic range for R₄Sn compounds. The electronic nature of the diphenylmethyl group, compared to the butyl groups, would influence the precise chemical shift. For instance, increasing electron-withdrawing character of the substituents generally leads to a downfield shift (more positive δ value), while increased steric bulk can cause an upfield shift (more negative δ value). rsc.org

In addition to chemical shifts, ¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H coupling constants provide valuable structural information. huji.ac.il Two-dimensional NMR techniques like ¹H-¹¹⁹Sn Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign correlations between the tin atom and the protons of the butyl and diphenylmethyl groups. northwestern.edu

Table 1: Illustrative ¹¹⁹Sn NMR Data for Representative Tetraorganotin Compounds (Note: Data for Stannane, tributyl(diphenylmethyl)- is not publicly available. The following table provides examples for structurally related compounds to illustrate typical data.)

| Compound | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference |

| Tetramethyltin (SnMe₄) | Neat / Benzene | 0.0 (Reference) | northwestern.edu |

| Tributylmethylstannane | - | Not Specified | nist.gov |

| Tetrabutyltin (B32133) | - | -19.0 | General Literature |

| Tetraphenyltin | CDCl₃ | -128.0 | General Literature |

| Adamant-1-yl-trimethylstannane | - | -73.5 | rsc.org |

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a powerful solid-state technique that probes the nuclear energy levels of the tin atom. It provides key information about the oxidation state, coordination geometry, and the nature of the chemical bonding at the tin center. The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). rsc.orgdcu.ie

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus. It is invaluable for determining the oxidation state of tin (Sn(II) vs. Sn(IV)). For tetraorganotin compounds like tributyl(diphenylmethyl)stannane, the tin is in the +4 oxidation state, and the isomer shift would fall within a well-established range for such species.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and an asymmetric electric field gradient created by the surrounding ligands. For a perfectly tetrahedral R₄Sn compound with identical substituents (e.g., tetrabutyltin), the symmetry is high, the electric field gradient is zero, and no quadrupole splitting is observed. However, in asymmetrically substituted compounds like tributyl(diphenylmethyl)stannane, the differing electronic properties of the butyl and diphenylmethyl groups create an electric field gradient, resulting in a non-zero ΔE_Q value. The magnitude of this splitting can provide insights into the distortion from perfect tetrahedral geometry. rsc.org

Table 2: Typical Mössbauer Parameters for Organotin Compounds (Note: This table illustrates the type of data obtained. Values are context-dependent.)

| Compound Type | Typical Isomer Shift (δ, mm/s) | Typical Quadrupole Splitting (ΔE_Q, mm/s) | Structural Inference |

| Symmetrical R₄Sn (e.g., SnPh₄) | 1.20 - 1.40 | 0 | Tetrahedral Geometry |

| Asymmetrical R₄Sn | 1.20 - 1.60 | > 0 | Distorted Tetrahedral Geometry |

| Polymeric R₃SnX | 1.20 - 1.70 | 2.50 - 4.00 | 5-Coordinate, Trigonal Bipyramidal |

| Monomeric R₂SnX₂ | 1.40 - 1.60 | 3.30 - 4.30 | Distorted Tetrahedral |

Advanced Mass Spectrometry

While routine mass spectrometry is used for molecular weight determination, advanced techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide deeper structural insights. For tributyl(diphenylmethyl)stannane, HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways. In electron ionization (EI), organotin compounds typically fragment through the sequential loss of alkyl or aryl radicals from the tin atom. nih.gov For tributyl(diphenylmethyl)stannane, characteristic fragmentation would involve the loss of butyl radicals (C₄H₉•, mass 57) and potentially the diphenylmethyl radical (C₁₃H₁₁•, mass 167). The observation of ions corresponding to [M-C₄H₉]⁺, [M-2C₄H₉]⁺, and the tin-containing fragments [Sn(C₄H₉)₂]⁺, [Sn(C₄H₉)]⁺, and [Sn]⁺ would be expected. The isotopic pattern of tin, with its multiple stable isotopes, provides a definitive signature for tin-containing fragments in the mass spectrum.

Single-Crystal X-ray Diffraction

Reactivity and Mechanistic Pathways in Stannane, Tributyl Diphenylmethyl Chemistry

Radical Processes Involving Organostannanes

Generation and Reactivity of Stannyl (B1234572) Radicals

The generation of stannyl radicals, particularly the tributylstannyl radical (Bu₃Sn•), is a key step in many organotin-mediated reactions. acs.orgwikipedia.org These radicals are typically formed through the homolytic cleavage of a tin-hydrogen bond in a tributyltin hydride (Bu₃SnH) precursor. organic-chemistry.orglibretexts.org This process is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates radicals that can abstract a hydrogen atom from the stannane (B1208499). youtube.comyoutube.com

The relatively weak Sn-H bond (approximately 74 kcal/mol) facilitates this homolytic cleavage. organic-chemistry.org Once generated, the tributylstannyl radical is a versatile intermediate. wikipedia.org It can participate in a variety of reactions, including abstracting a halogen atom from an alkyl halide or adding to a double or triple bond. acs.org The reactivity of the stannyl radical is influenced by both steric and electronic factors of the surrounding molecules. rsc.org

| Initiator | Conditions | Outcome |

| Azobisisobutyronitrile (AIBN) | Thermal or Photochemical | Generation of tributylstannyl radical |

| Triethylborane (Et₃B)/Oxygen (O₂) | Room Temperature | Generation of tributylstannyl radical |

Homolytic Atom-Transfer Reactions

Homolytic atom-transfer reactions are a cornerstone of organostannane chemistry, providing a powerful method for the formation of carbon-centered radicals. In these reactions, a tributylstannyl radical, generated from a precursor like tributyltin hydride, abstracts an atom or group from a substrate. acs.org A common example is the abstraction of a halogen atom from an alkyl or aryl halide. acs.org

This process, known as a halogen atom transfer, results in the formation of a stable tributyltin halide and a highly reactive alkyl or aryl radical. This newly formed carbon-centered radical can then participate in a variety of subsequent reactions, making this a valuable strategy in multi-step syntheses. The efficiency of this transfer is dependent on the nature of the halogen, with the trend for reactivity being I > Br > Cl.

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclization is a powerful synthetic method for the construction of cyclic compounds, often mediated by tributyltin hydride. youtube.comrsc.org In a typical sequence, a radical is generated on a molecule containing an unsaturated bond (e.g., an alkene or alkyne) elsewhere in its structure. This radical can then add to the internal π-system, forming a new ring and a new radical center. rsc.org

The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. acs.org The resulting cyclized radical is then typically quenched by abstracting a hydrogen atom from tributyltin hydride, regenerating the tributylstannyl radical to continue the chain reaction. youtube.com This methodology has been widely applied in the synthesis of complex natural products. nih.gov

| Substrate Type | Ring Size Formed | Key Feature |

| Alkenyl halide | 5- or 6-membered | Formation of carbocycles |

| Allenyl-tethered oxime ethers | 5-membered | Synthesis of (vinylstannyl)cyclopentylamine derivatives acs.org |

| α,α-dicyanoalkenes and MBH carbonates | 5-membered | Construction of multiply substituted cyclopentanes rsc.org |

Reductive Transformations via Radical Pathways (e.g., Dehalogenation, Deoxygenation)

Tributyltin hydride is a widely used reagent for the reductive removal of functional groups through radical pathways. youtube.comyoutube.com One of the most common applications is the reductive dehalogenation of alkyl and aryl halides. youtube.comresearchgate.net The reaction proceeds via a radical chain mechanism where the tributylstannyl radical abstracts the halogen atom, and the resulting alkyl or aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride. youtube.com

Another significant reductive transformation is the Barton-McCombie deoxygenation of alcohols. youtube.com In this two-step process, the alcohol is first converted into a thiocarbonyl derivative, such as a xanthate. Subsequent treatment with tributyltin hydride and a radical initiator generates a tributylstannyl radical that attacks the thiocarbonyl sulfur atom. This leads to the fragmentation of the C-O bond and the formation of an alkyl radical, which is then quenched by hydrogen atom abstraction from the stannane. youtube.com

Allylation Reactions Mediated by Organotin Radicals

While many allylation reactions involving organotin reagents proceed through ionic pathways, radical-mediated allylations are also known. These reactions typically involve the addition of an alkyl or other carbon-centered radical to an allyltin (B8295985) species, such as allyltributylstannane. This addition is followed by the expulsion of a tributylstannyl radical, resulting in the formation of a new carbon-carbon bond.

The generation of the initial carbon-centered radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The versatility of this approach allows for the coupling of a wide range of radical precursors with the allyl moiety.

Organometallic Reaction Mechanisms

While radical pathways are dominant, the chemistry of Stannane, tributyl(diphenylmethyl)- can also involve organometallic reaction mechanisms, particularly in the context of transition metal-catalyzed cross-coupling reactions like the Stille reaction. In these processes, the organostannane acts as a nucleophilic partner, transferring its organic group (in this case, the diphenylmethyl group) to an organic electrophile, typically an organohalide or triflate.

The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the organic electrophile to form a palladium(II) intermediate. uwindsor.ca

Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide or triflate and forming a new palladium-carbon bond. This is often the rate-determining step. uwindsor.ca

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst. uwindsor.ca

The specific reactivity and success of the Stille coupling depend on various factors, including the nature of the ligands on the palladium catalyst, the solvent, and the specific organostannane and electrophile used.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organotin compound with an organic electrophile in the presence of a palladium catalyst. numberanalytics.comnumberanalytics.comnumberanalytics.com This reaction is valued for its tolerance of a wide array of functional groups and its ability to couple various substrates under relatively mild conditions. numberanalytics.comnrochemistry.com

Detailed Mechanistic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The mechanism of the Stille reaction is a catalytic cycle involving a palladium complex. wikipedia.orgopenochem.org The widely accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnrochemistry.com

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide or triflate to a 14-electron Pd(0) complex. wikipedia.orglibretexts.org This step forms a 16-electron Pd(II) intermediate. libretexts.org The rate of this step is influenced by the nature of the organic electrophile, with reactivity generally following the trend I > Br > OTf > Cl. wikipedia.orglibretexts.org While this is a common pathway, some cases, particularly with sp-hybridized organohalides, may proceed through an SN2-type mechanism. wikipedia.org The initial product of a concerted oxidative addition is a cis-intermediate, which is in rapid equilibrium with its trans-isomer. wikipedia.org For the subsequent steps of the catalytic cycle to proceed efficiently, this trans-adduct must typically isomerize back to the cis form. wikipedia.org

Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.orgopenochem.org This step is generally considered to be a concerted process. wikipedia.org The 16-electron square planar intermediate from the transmetalation step can undergo reductive elimination, which can be accelerated by the dissociation of a ligand to form a 14-electron T-shaped intermediate. This intermediate can then rearrange to a more reactive Y-shaped adduct, facilitating faster reductive elimination. wikipedia.org

Substrate Scope and Functional Group Compatibility with Stannanes

The Stille reaction is renowned for its broad substrate scope and high functional group tolerance, a significant advantage stemming from the stability of organostannane reagents to air and moisture. wikipedia.orgthermofisher.com

Electrophiles: A wide variety of organic electrophiles can participate in the Stille reaction. Commonly used electrophiles include:

Aryl and Vinyl Halides: Aryl and vinyl iodides, bromides, and triflates are effective coupling partners. numberanalytics.comwikipedia.org Aryl chlorides, while less reactive, can also be used, particularly when they are activated. organic-chemistry.org

Acyl Chlorides: These substrates react readily to form ketones. wikipedia.org

Allylic, Benzylic, and Propargylic Halides: These can also be successfully coupled. wikipedia.org

Organostannanes: The organic group transferred from the tin reagent is typically sp2-hybridized, such as aryl, vinyl, or allyl groups. wikipedia.org The other three groups on the tin atom are often "non-transferable" alkyl groups, like the tributyl groups in Stannane, tributyl(diphenylmethyl)-. wikipedia.org The general reactivity order for the transfer of the R group from the organostannane is alkynyl > alkenyl > aryl > allyl = benzyl (B1604629) > α-alkoxyalkyl > alkyl. libretexts.org

Functional Group Tolerance: The mild conditions of the Stille reaction allow for the presence of a diverse range of functional groups in both the electrophile and the organostannane. openochem.orgthermofisher.com These include:

Amines thermofisher.com

Amides thermofisher.com

Esters thermofisher.com

Carboxylic acids thermofisher.com

Ketones thermofisher.com

Hydroxyl groups thermofisher.com

Formyl groups thermofisher.com

Nitriles nih.gov

This high tolerance makes the Stille reaction a powerful tool in the synthesis of complex, highly functionalized molecules. uwindsor.ca

Below is an interactive data table summarizing the substrate scope of the Stille reaction.

| Substrate Type | Examples | Reactivity Notes |

| Electrophiles | ||

| Aryl Halides | Iodobenzene, Bromobenzene, Chlorobenzene (activated) | Reactivity: I > Br > Cl. wikipedia.org |

| Vinyl Halides | Vinyl iodide, Vinyl bromide | Stereochemistry is generally retained. wikipedia.org |

| Aryl Triflates | Phenyl triflate | Reactivity is comparable to bromides. wikipedia.org |

| Acyl Chlorides | Benzoyl chloride | Readily form ketones. wikipedia.org |

| Organostannanes | ||

| Arylstannanes | Tributyl(phenyl)stannane | Commonly used. |

| Vinylstannanes | Vinyltributylstannane | High reactivity. libretexts.org |

| Allylstannanes | Allyltributylstannane | High reactivity. libretexts.org |

| Alkynylstannanes | (Phenylethynyl)tributylstannane | Highest reactivity among R groups. libretexts.org |

| Alkylstannanes | Tetramethyltin | Generally lower reactivity. libretexts.org |

Analysis of Competing Side Reactions in Stille Couplings

Despite its utility, the Stille reaction can be accompanied by side reactions that can lower the yield of the desired cross-coupled product.

One of the most common side reactions is the homocoupling of the organostannane reagent to form a dimer (R²-R²). nrochemistry.comwikipedia.org This can occur through two primary mechanisms:

Reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination. wikipedia.org

A radical-mediated process involving the Pd(0) catalyst. wikipedia.org

Another potential side reaction is C–H stannylation , where a hydrogen atom on the substrate is directly replaced by a trialkylstannyl group. This has been observed, for example, with the α-hydrogen of thiophene. rsc.org Additionally, the stannylation of aryl bromides with trialkyltin bromide has been identified as a possible side reaction. rsc.org

In reactions involving secondary alkyltin nucleophiles, isomerization of the alkyl group can be a significant issue, leading to the formation of undesired isomeric products. nih.gov The use of electronically or sterically activated electrophiles can sometimes mitigate these background isomerization reactions by accelerating the reductive elimination step. nih.gov

Careful optimization of reaction conditions, including the choice of catalyst, ligands, and additives, is often necessary to minimize these competing pathways and maximize the yield of the desired cross-coupled product. numberanalytics.com

Stereochemical Retention and Control in Cross-Coupling Processes

A key feature of the Stille reaction is its ability to proceed with retention of stereochemistry, particularly with vinyl substrates. wikipedia.orglibretexts.org This stereospecificity is highly valuable in synthetic applications where the geometry of a double bond needs to be preserved. openochem.org The stereochemistry of the alkene in the organostannane is generally retained throughout the reaction, except under harsh conditions. wikipedia.org

For reactions involving chiral centers, the stereochemical outcome can be more complex. While retention of configuration is often observed, the mechanism can influence the final stereochemistry. nih.govyoutube.com

Cyclic Transmetalation: This pathway generally leads to retention of stereochemistry. youtube.com

Open Transmetalation: This pathway can lead to inversion of stereochemistry. The use of coordinating solvents like acetonitrile (B52724) or DMSO can favor this pathway. youtube.com

Recent advances have demonstrated that by using specific types of organostannanes, such as secondary alkyl azastannatranes, it is possible to achieve cross-coupling reactions with complete retention of the absolute configuration of the nucleophile. nih.govsigmaaldrich.com This represents a significant step towards the broader use of optically active nucleophiles in cross-coupling reactions. nih.gov The ability to control the stereochemical outcome is crucial for the synthesis of enantiomerically pure complex molecules. acs.org

Tin-Lithium Exchange Reactions for Carbanion Generation

Tin-lithium exchange is a powerful and reliable method for the generation of organolithium reagents, which are versatile intermediates in organic synthesis. arkat-usa.orgumich.edu This transmetalation reaction involves the treatment of an organostannane with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi). arkat-usa.org

Mechanism and Thermodynamic Considerations of Carbanion Formation

The tin-lithium exchange reaction is an equilibrium process where an organostannane reacts with an organolithium to form a new organolithium and a tetraalkylstannane. arkat-usa.orgumich.edu The position of the equilibrium is dictated by the relative stability of the organolithium species involved. arkat-usa.org The reaction favors the formation of the more stable organolithium compound. arkat-usa.org

For instance, the reaction of an alkyllithium with a vinyl- or arylstannane results in an effective exchange because the resulting vinyllithium (B1195746) or aryllithium is more stable than the initial alkyllithium. arkat-usa.org The stability of carbanions generally increases with increasing s-character of the carbon-bearing the negative charge (sp > sp² > sp³).

The mechanism of the tin-lithium exchange is thought to proceed through an "ate" complex, a hypervalent tin species. wikipedia.org The reaction is typically very rapid, even at low temperatures (e.g., -100 °C), and has the advantage of not producing potentially reactive byproducts like the alkyl halides formed in lithium-halogen exchange. arkat-usa.org

The rate and facility of the tin-lithium exchange can be influenced by several factors, including the structure of the organostannane. For example, in α-aminoorganostannanes, the ring size, configuration, and conformation can significantly affect the rate of transmetalation. nih.gov Stannylpyrrolidines undergo extremely rapid exchange, while the reactivity of stannylpiperidines varies greatly depending on their conformation. nih.gov This suggests that specific conformations are more favorable for the exchange process.

The generated carbanions, such as the diphenylmethyl carbanion from Stannane, tributyl(diphenylmethyl)-, can then be reacted with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Influence of Steric and Electronic Factors on Exchange Kinetics

Steric Factors: The bulky tributyl groups on the tin atom, combined with the large diphenylmethyl moiety, create considerable steric hindrance around the carbon-tin bond. This steric congestion can impede the approach of reagents, thereby slowing down the rate of exchange reactions. In reactions proceeding through an associative mechanism, where a new bond is formed before the old one is broken, increased steric bulk around the tin center generally leads to a decrease in reaction rate.

Electronic Factors: The electronic nature of the organic group attached to the tin atom influences the polarity of the carbon-tin bond. The diphenylmethyl group, with its two phenyl rings, can stabilize a potential carbanionic intermediate through resonance. This stabilization can facilitate reactions that involve the cleavage of the C-Sn bond where the organic group departs as a carbanion. Conversely, electron-withdrawing substituents on the phenyl rings would further stabilize a negative charge on the benzylic carbon, potentially increasing the rate of reactions involving nucleophilic attack on the tin atom or electrophilic attack on the carbon atom.

In the context of transmetalation reactions, a key step in many coupling processes, both steric and electronic factors are critical. The rate of transmetalation is sensitive to the steric environment at both the organostannane and the metal catalyst. uwindsor.ca

Cleavage Reactions of Carbon-Tin Bonds by Electrophiles

The carbon-tin bond in tetraorganostannanes is susceptible to cleavage by a variety of electrophilic reagents. This reactivity is a cornerstone of the synthetic applications of these compounds. Studies on the cleavage of related trialkylstannanes provide insight into the mechanistic pathways involved.

Research on the cleavage of various RSnMe₃ compounds, including diphenylmethyltrimethylstannane, by methanolic sodium methoxide (B1231860) has revealed a duality of mechanism. rsc.org The reaction can proceed either through a rate-determining proton transfer to the separating carbanionic R group or via the direct separation of the carbanion R⁻. For diphenylmethyltrimethylstannane, it is suggested that the reaction may proceed through a mixture of these two mechanisms. rsc.org

The product isotope effect (p.i.e.), determined by the ratio of RH to RD formed in a 1:1 mixture of MeOH and MeOD, provides evidence for the nature of the transition state. For diphenylmethyltrimethylstannane, the p.i.e. was found to be 1.5. rsc.org This value, intermediate between those observed for compounds believed to react purely by proton transfer and those by carbanion separation, supports the hypothesis of a mixed mechanism.

Furthermore, the solvent isotope effect, k(MeOH)/k(MeOD), for the cleavage of diphenylmethyltrimethylstannane was determined to be 0.59. rsc.org This inverse isotope effect is consistent with a pre-equilibrium protonation step or a mechanism where the methoxide ion is more nucleophilic in MeOD.

| Compound (RSnMe₃) | Product Isotope Effect (RH/RD in MeOH/MeOD) | Solvent Isotope Effect (k(MeOH)/k(MeOD)) |

| Ph₂CHSnMe₃ | 1.5 | 0.59 |

| p-NCC₆H₄CH₂SnMe₃ | 2.1 | 0.57 |

| m-NCC₆H₄CH₂SnMe₃ | 2.1 | 0.85 |

| 3,5-Cl₂C₆H₃CH₂SnMe₃ | 2.1 | 0.82 |

| Ph₃CSnMe₃ | 1.3 | 0.47 |

| Fluoren-9-yl-SnMe₃ | 8.4 | 0.46 |

Data sourced from a study on the cleavage of RSnMe₃ compounds by methanolic sodium methoxide. rsc.org

Other Metal-Mediated Coupling Reactions (e.g., Copper-Mediated)

While palladium-catalyzed reactions like the Stille coupling are the most prominent applications of organostannanes, other metals, notably copper, can also mediate important coupling transformations. uwindsor.caorganic-chemistry.org Copper(I) salts have been shown to have a synergic effect in Stille couplings and can also catalyze Stille-type reactions in the absence of palladium. organic-chemistry.orgnih.gov

Copper-mediated cross-coupling reactions of organostannanes often proceed under milder conditions and can offer different selectivity compared to their palladium-catalyzed counterparts. For instance, ligand-free copper(I)-mediated cross-coupling of organostannanes with sulfur electrophiles has been developed for the synthesis of thioethers. nsf.gov Although specific examples utilizing tributyl(diphenylmethyl)stannane are not prevalent in the literature, the general reactivity of organostannanes in these systems suggests its potential as a coupling partner.

The mechanism of copper-mediated Stille reactions is believed to involve a transmetalation step from tin to copper. The resulting organocopper species then undergoes reductive elimination with an organic halide or another electrophile to form the new carbon-carbon bond. nih.gov The efficiency of these reactions can be influenced by the nature of the organostannane, the copper source, solvents, and additives. nih.govnsf.gov

Steric and Electronic Influences of Substituents on Organostannane Reactivity

The reactivity of organostannanes is profoundly influenced by the steric and electronic properties of the substituents attached to the tin atom. nih.govrsc.org These effects modulate the strength and polarity of the carbon-tin bond and influence the accessibility of the tin center to incoming reagents.

Steric Influences: The large steric demand of the three butyl groups in tributyl(diphenylmethyl)stannane shields the tin atom, which can hinder coordination with catalysts or other reactants. nih.gov The diphenylmethyl group itself is also sterically demanding. This combined steric bulk can influence the regioselectivity and stereoselectivity of reactions. In Stille couplings, for example, the rate of transmetalation is often dependent on the steric hindrance of the groups on the tin atom, with less hindered groups generally transferring more readily.

Electronic Influences: The electronic nature of the substituents on the phenyl rings of the diphenylmethyl group can significantly alter the reactivity of the C-Sn bond. Electron-donating groups would increase the electron density on the benzylic carbon, potentially making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, making the carbon atom less nucleophilic but potentially stabilizing a carbanionic intermediate formed during certain reactions. nih.gov These electronic perturbations can be harnessed to fine-tune the reactivity of the organostannane for specific synthetic applications.

Advanced Synthetic Applications of Stannane, Tributyl Diphenylmethyl

Strategic Utility in the Synthesis of Complex Organic Molecules

Organotin reagents, also known as stannanes, are widely utilized in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon (C-C) bonds. sigmaaldrich.com These reactions have become indispensable in the synthesis of natural products and other complex organic molecules. sigmaaldrich.com The tributyl(diphenylmethyl)stannane, in particular, serves as a source of the diphenylmethyl group in various chemical transformations. ontosight.ai

The utility of organostannanes like tributyl(diphenylmethyl)stannane lies in their stability, functional group tolerance, and predictable reactivity. sigmaaldrich.comorgsyn.org They are generally stable to air and moisture, which facilitates their handling and use in a variety of reaction conditions. orgsyn.org This stability allows for their application in late-stage synthetic sequences, where the introduction of a key fragment is required without disturbing existing functional groups. sigmaaldrich.com

The synthesis of complex molecules often involves multi-step sequences where the reliable formation of specific bonds is crucial. Organostannanes, through reactions like the Stille coupling, provide a robust method for creating sp2-sp2 carbon-carbon bonds. msu.edu The diphenylmethyl group, which can be transferred from tributyl(diphenylmethyl)stannane, is a bulky and structurally significant moiety found in various biologically active compounds and advanced materials.

A key advantage of using organostannanes is the ability to prepare them with a wide range of organic groups attached to the tin atom. This modularity allows for the synthesis of diverse and complex structures. While specific examples detailing the multi-step synthesis of a complex molecule using tributyl(diphenylmethyl)stannane are not prevalent in the provided search results, the general utility of organotin compounds in such endeavors is well-established. sigmaaldrich.com

Role of Organotin Compounds in Chiral Catalyst Development

Organometallic compounds play a crucial role in catalysis, particularly in the development of chiral catalysts for asymmetric synthesis. solubilityofthings.com These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. solubilityofthings.com While the direct application of tributyl(diphenylmethyl)stannane as a chiral catalyst is not explicitly detailed in the provided search results, the broader class of organotin compounds has been investigated for its potential in this area.

The development of chiral catalysts often involves the coordination of a metal center with chiral ligands. Organotin compounds can act as Lewis acids, coordinating with substrates or other parts of a catalytic system. researchgate.net This interaction can influence the stereochemical course of a reaction. The tin atom in organotin compounds can expand its coordination number beyond four, allowing for the formation of hypercoordinated species that can act as intermediates in catalytic cycles. wikipedia.orgrjpbcs.com

The synthesis of chiral organotin compounds themselves, which could serve as chiral ligands or catalysts, is an area of interest. For instance, the synthesis of mixed (-)-menthylalkyltin dihydrides has been reported for the stereoselective reduction of ketones. acs.org This demonstrates the potential for creating chiral environments around the tin center.

Although direct evidence is limited in the provided results, the principles of organometallic catalysis suggest that a chiral version of tributyl(diphenylmethyl)stannane, or its use in conjunction with chiral auxiliaries, could potentially lead to the development of novel chiral catalytic systems. The bulky diphenylmethyl group could play a significant role in creating a specific chiral pocket around the metal center, thereby inducing stereoselectivity in a catalyzed reaction.

Development of Catalytic Organotin Methodologies (e.g., Catalytic Tin in Cross-Couplings)

A significant advancement in organotin chemistry has been the development of methods that utilize tin in catalytic amounts, particularly in cross-coupling reactions like the Stille coupling. msu.edumsu.edu Traditionally, these reactions require stoichiometric amounts of the organotin reagent, leading to concerns about tin toxicity and difficulties in removing tin byproducts from the reaction mixture. msu.edu

The concept of a catalytic Stille reaction involves the in-situ regeneration of the active organotin reagent from the tin halide byproduct. msu.edu This is typically achieved by using a reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of an activator. msu.edu Two main strategies have been developed: the "Sn-O" approach and the "Sn-F" approach. msu.edumsu.edu

In the "Sn-O" approach, the organotin halide byproduct is converted back to an organotin hydride via an organotin oxide or alkoxide intermediate. msu.edu The "Sn-F" approach utilizes fluoride (B91410) ions to facilitate the regeneration of the organotin hydride from the organotin fluoride intermediate. msu.edu These catalytic cycles allow for a significant reduction in the amount of tin required, often to as low as 5-6 mol %. msu.edu

While the provided search results primarily focus on the development of these catalytic methodologies using simpler organotin reagents like trimethyltin (B158744) chloride and tributyltin chloride, the principles are broadly applicable to other organostannanes. msu.edumsu.edu The use of tributyl(diphenylmethyl)stannane in a catalytic Stille reaction would theoretically be possible, provided that the regeneration of the corresponding tributyl(diphenylmethyl)tin hydride is efficient under the reaction conditions.

The development of these catalytic organotin methodologies represents a significant step towards more sustainable and environmentally friendly synthetic processes. By minimizing tin waste, these methods address one of the major drawbacks of traditional organotin chemistry. msu.edu

Table 1: Comparison of Stoichiometric vs. Catalytic Stille Reactions

| Feature | Stoichiometric Stille Reaction | Catalytic Stille Reaction |

| Tin Reagent | Stoichiometric amount | Catalytic amount (e.g., 5-10 mol%) |

| Byproducts | Stoichiometric tin halides | Minimal tin byproducts |

| Purification | Often difficult due to tin residue | Easier purification |

| Sustainability | Less sustainable | More sustainable |

Theoretical and Computational Investigations of Organostannanes

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying organometallic compounds, including organotins, providing detailed information about their structure, stability, and electronic characteristics.

Computational analysis using DFT is a powerful method for determining the three-dimensional arrangement of atoms in a molecule and exploring its various possible conformations. For Stannane (B1208499), tributyl(diphenylmethyl)-, DFT calculations can predict key geometric parameters and analyze the molecule's conformational landscape.

The geometry of tetraorganotin compounds like Stannane, tributyl(diphenylmethyl)-, is typically tetrahedral around the central tin atom. wikipedia.org DFT calculations are used to optimize this geometry and determine precise bond lengths and angles. The bulky nature of the tributyl and diphenylmethyl groups can lead to steric hindrance, causing slight distortions from a perfect tetrahedral geometry. These distortions are crucial for understanding the molecule's stability and reactivity.

Conformational analysis involves studying the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. The flexibility of the four organic substituents attached to the tin atom—three butyl chains and one diphenylmethyl group—gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. DFT calculations can map this surface to identify the most stable conformations and the energy barriers between them.

Table 1: Predicted Geometric Parameters for Stannane, tributyl(diphenylmethyl)- based on DFT Calculations of Analogous Organotins

| Parameter | Predicted Value | Description |

|---|---|---|

| Sn-C (butyl) Bond Length | ~2.15 - 2.18 Å | The distance between the tin atom and the carbon atom of the butyl group. |

| Sn-C (diphenylmethyl) Bond Length | ~2.17 - 2.20 Å | The distance between the tin atom and the benzylic carbon of the diphenylmethyl group. |

| C-Sn-C Bond Angle | ~107° - 112° | The angle between two carbon atoms bonded to the central tin atom, reflecting the tetrahedral geometry. |

Note: These values are estimations based on DFT studies of similar tributyltin and benzyltin compounds and may vary in the actual molecule.

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT provides several tools for this analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For organostannanes, the HOMO is typically associated with the sigma (σ) bonds between the tin and carbon atoms, indicating that these are the most likely sites for electrophilic attack. The LUMO is usually a corresponding antibonding orbital (σ*), which can accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua

Table 2: Typical NBO Analysis Results for Sn-C Bonds in Organostannanes

| NBO Type | Description | Occupancy | Polarization |

|---|---|---|---|

| σ(Sn-C) | Bonding orbital between tin and carbon. | ~1.98 e | Polarized towards C (~60-70%) |

Note: Values are representative and based on general NBO analyses of organotin compounds.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic potential. For Stannane, tributyl(diphenylmethyl)-, the MEP map would show regions of negative potential (electron-rich) around the aromatic rings of the diphenylmethyl group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the butyl groups would show positive potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other reagents.

DFT is extensively used to investigate the mechanisms of chemical reactions involving organostannanes. mdpi.commdpi.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows chemists to understand the feasibility of a proposed mechanism and to predict reaction outcomes.

For reactions involving Stannane, tributyl(diphenylmethyl)-, such as its potential use in cross-coupling reactions or radical-mediated processes, DFT can be employed to:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Calculate Reaction Energies: Determine whether a reaction is exothermic or endothermic.

Model Solvent Effects: Incorporate the influence of the solvent on the reaction pathway, which can be crucial for accurate predictions.

For example, in a hypothetical radical substitution reaction, DFT could be used to model the homolytic cleavage of a Sn-C bond, calculate the stability of the resulting radicals, and map the potential energy surface for the subsequent reaction steps. mdpi.com

Molecular Dynamics and Kinetic Modeling of Organotin Reactions

While DFT is excellent for studying static molecular properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.com

For Stannane, tributyl(diphenylmethyl)-, MD simulations could be used to:

Study Conformational Dynamics: Observe the transitions between different conformations in solution and determine their relative populations.

Simulate Interactions with Solvents: Analyze how solvent molecules arrange around the organostannane and affect its structure and dynamics.

Model Interactions with Biological Molecules: Investigate how the compound might bind to a protein or other biological targets, which is relevant for toxicological studies. researchgate.netmdpi.com

Kinetic modeling complements these studies by simulating the rates of chemical reactions. By combining the activation energies obtained from DFT calculations with principles of transition state theory, it is possible to predict reaction rate constants. researchgate.netresearchgate.net This is particularly useful for understanding complex reaction networks where multiple competing pathways may exist. For organotin compounds, kinetic modeling can help predict the formation of various products under different reaction conditions.

Future Directions and Emerging Research Avenues in Tributyl Diphenylmethyl Stannane Chemistry

Innovation in Synthetic Routes for Advanced Organotin Structures

The synthesis of organotin compounds has traditionally relied on methods such as the reaction of a Grignard reagent with tin halides or redistribution reactions. wikipedia.org Future research concerning tributyl(diphenylmethyl)stannane will likely focus on developing more efficient, selective, and environmentally benign synthetic pathways.

Key Research Thrusts:

Catalytic Methodologies: A significant shift towards catalyst-driven syntheses is anticipated. This includes the use of transition metal catalysts to facilitate the coupling of tributyltin precursors with diphenylmethyl halides or related electrophiles. Such methods could offer higher yields and milder reaction conditions compared to traditional stoichiometric approaches.

Direct C-H Functionalization: An exciting frontier is the direct C-H stannylation of diphenylmethane (B89790) with a tributyltin-containing reagent. This atom-economical approach would bypass the need for pre-functionalized starting materials, streamlining the synthesis and reducing waste.

Flow Chemistry: The adoption of continuous flow technologies for the synthesis of tributyl(diphenylmethyl)stannane could offer enhanced control over reaction parameters, improved safety for handling potentially toxic reagents, and facile scalability.

Table 1: Comparison of Potential Synthetic Routes for Tributyl(diphenylmethyl)stannane

| Synthetic Route | Potential Advantages | Potential Challenges |

| Grignard Reaction | Well-established, high yields for many organotins. wikipedia.org | Requires stoichiometric amounts of magnesium, can be sensitive to moisture and air. |

| Catalytic Coupling | Milder reaction conditions, higher selectivity, lower catalyst loading. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| C-H Functionalization | Atom-economical, reduces synthetic steps. | Selectivity in C-H bond activation, development of suitable catalysts. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Initial setup costs, potential for clogging with solid byproducts. |

Discovery of Novel Reactivity Patterns and Transformation Pathways

The reactivity of tributyl(diphenylmethyl)stannane is dictated by the interplay of the three butyl groups and the sterically demanding diphenylmethyl group attached to the tin center. Future research is expected to uncover novel reactivity patterns stemming from this unique substitution.

The bulky diphenylmethyl group can be expected to influence the Lewis acidity of the tin center and the accessibility of the tin-carbon bonds. This could lead to unique selectivities in reactions where the stannane (B1208499) acts as a reagent or catalyst. For instance, in Stille cross-coupling reactions, the diphenylmethyl group could be transferred to an organic halide under palladium catalysis, providing a route to complex diarylmethane derivatives. ontosight.ai

Furthermore, the potential for radical-mediated reactions involving the cleavage of the tin-diphenylmethyl bond is an area ripe for exploration. The stability of the resulting diphenylmethyl radical could open up new avenues for carbon-carbon bond formation in organic synthesis. Research into the photolytic or thermally induced homolytic cleavage of the Sn-C bond could reveal novel transformation pathways. acs.org

Advancement of Green Chemistry Principles in Organotin Synthesis and Application

The toxicity of many organotin compounds necessitates a strong focus on green chemistry principles in their synthesis and application. ontosight.ainih.gov For tributyl(diphenylmethyl)stannane, future research will likely concentrate on minimizing its environmental impact.

Key Green Chemistry Considerations:

Benign Solvents: Moving away from traditional chlorinated solvents towards greener alternatives like water, supercritical fluids, or bio-derived solvents for the synthesis and reactions of tributyl(diphenylmethyl)stannane.

Catalyst Recycling: Developing robust and recyclable catalysts for the synthesis of the compound to reduce metal waste.

Designing for Degradation: Investigating the environmental fate and degradation pathways of tributyl(diphenylmethyl)stannane to design more environmentally friendly analogues that break down into non-toxic substances. researchgate.net Studies on the stability of related tributyltin compounds have shown that degradation can occur, albeit slowly, in environmental models. researchgate.net

Broadening Applications in Precision Chemical Synthesis and Functional Materials Science

While organotin compounds have established roles as PVC stabilizers and biocides, future applications for specialized stannanes like tributyl(diphenylmethyl)stannane are envisioned in more sophisticated areas. ontosight.ailupinepublishers.com

In precision chemical synthesis , tributyl(diphenylmethyl)stannane could serve as a key building block. Its ability to deliver the diphenylmethyl moiety with high precision is valuable for the synthesis of pharmaceuticals and other fine chemicals where this structural unit is present. The development of new catalytic systems that enable the selective transfer of this group will be a key research focus.

In functional materials science , the incorporation of tin atoms into polymers can impart unique properties. ibm.com While research in this area has often focused on simpler alkyl or aryl tins, the bulky and aromatic nature of the diphenylmethyl group in tributyl(diphenylmethyl)stannane could be leveraged to create polymers with tailored thermal, optical, or mechanical properties. For example, it could be explored as a monomer or additive in the synthesis of novel polymers with high refractive indices or specific flame-retardant characteristics. The synthesis of organotin polymers is an active area of research with potential applications in microlithography and other advanced technologies. ibm.com

Q & A

Q. What are the standard synthetic routes for preparing tributyl(diphenylmethyl)stannane and related organotin compounds?

Tributyl(diphenylmethyl)stannane is typically synthesized via transmetallation or Stille coupling precursors. A common approach involves reacting tributyltin chloride with a Grignard reagent (e.g., diphenylmethylmagnesium bromide) under inert conditions. For example, tributyl(thiophen-2-yl)stannane derivatives are prepared using pre-synthesized tributylstannane precursors and aryl halides, as described in polymer synthesis protocols . Key steps include:

Q. What analytical techniques are essential for characterizing tributyl(diphenylmethyl)stannane?

Critical techniques include:

- Multinuclear NMR spectroscopy : ¹H/¹³C NMR for organic substituent analysis and ¹¹⁹Sn NMR to confirm tin coordination (δ ~100–200 ppm for triorganotin compounds) .

- Mass spectrometry (MS) : High-resolution MS (e.g., TOF-MS) to verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : To validate stoichiometry and purity.

Q. How does tributyl(diphenylmethyl)stannane participate in cross-coupling reactions?

This compound acts as a nucleophilic partner in Stille couplings, transferring the diphenylmethyl group to electrophilic partners (e.g., aryl halides). For example, copper-mediated difluoromethylation of iodoarenes using tributyl(difluoromethyl)stannane proceeds via a similar mechanism, requiring catalytic Cu(I) and optimized stoichiometry . Key factors include:

- Catalyst choice (e.g., Pd⁰ or Cu⁰).

- Solvent polarity (e.g., DMF for polar intermediates).

Advanced Research Questions

Q. How can researchers mitigate air/moisture sensitivity during organotin compound synthesis?

Tributylstannanes are prone to hydrolysis and oxidation. Best practices include:

- Schlenk line techniques or glovebox use for handling .

- Storage under inert gas (Ar) at low temperatures (-20°C).

- Addition of stabilizers (e.g., BHT) to prevent radical degradation .

Q. How should contradictory reactivity data in cross-coupling reactions be resolved?

Discrepancies in yield or selectivity may arise from:

- Catalyst decomposition : Monitor via ³¹P NMR for Pd catalysts.

- Solvent effects : Test alternative solvents (e.g., toluene vs. DMF) to stabilize intermediates .

- Substituent electronic effects : Use Hammett plots to correlate substituent electronic properties with reaction rates .

Q. What safety protocols are critical given the regulatory restrictions on organotin compounds?

Tributylstannanes are classified as toxic (e.g., restricted under China’s Circular No. 65/2005). Mitigation strategies include:

Q. How can reaction conditions be optimized for high-yield difluoromethylation using stannanes?

Based on copper-mediated methods:

- Catalyst loading : 10–20 mol% CuI balances cost and efficiency .

- Temperature : 80–100°C enhances reactivity without decomposition.

- Substrate scope testing : Electron-deficient iodoarenes require longer reaction times (24–48 hrs) .

Q. What strategies enhance optoelectronic anisotropy in stannane-containing polymers?

Fluorination and planar backbone design improve charge transport. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.